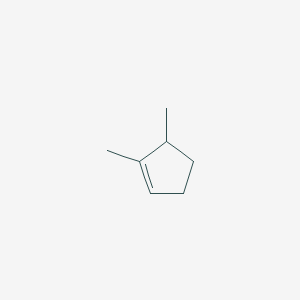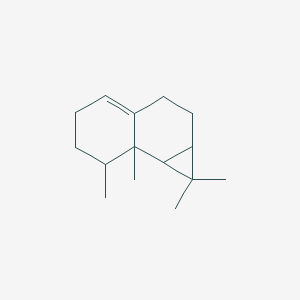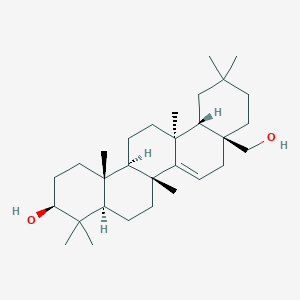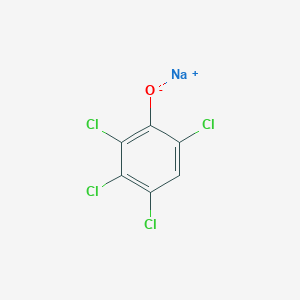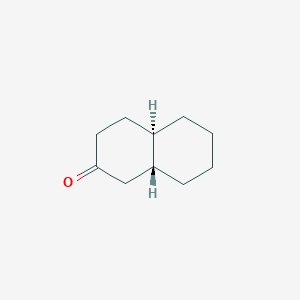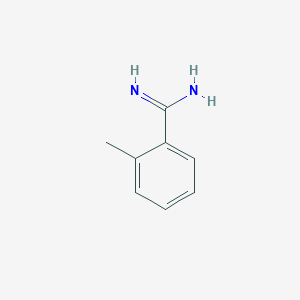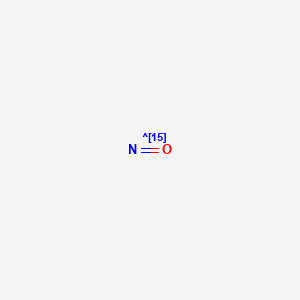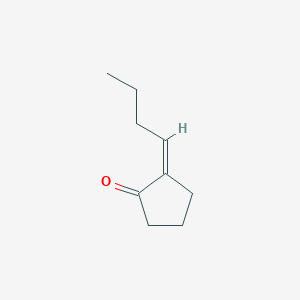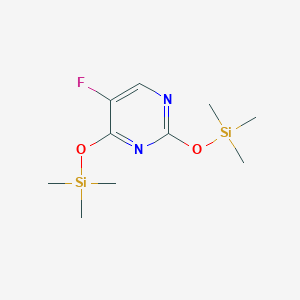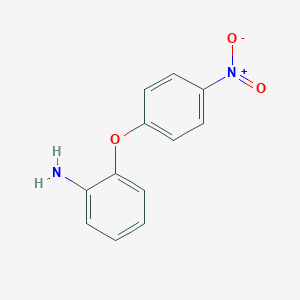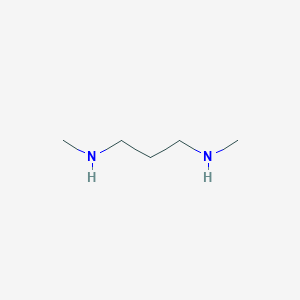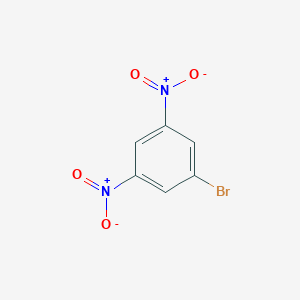
1-Bromo-3,5-dinitrobenzene
Descripción general
Descripción
1-Bromo-3,5-dinitrobenzene is a chemical compound used as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is characterized by the presence of a bromine atom and two nitro groups attached to a benzene ring, which significantly influence its chemical behavior and physical properties .
Synthesis Analysis
The synthesis of 1-Bromo-3,5-dinitrobenzene has been achieved from bromobenzene by nitration in water, yielding a high purity product (over 99.0%) with a yield reaching 94.8%. The structure of the synthesized compound was confirmed using IR and NMR spectrometry, ensuring the correct substitution pattern on the benzene ring .
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes, including 1-Bromo-3,5-dinitrobenzene, has been studied using X-ray crystallography. These studies reveal the presence of Br···Br interactions up to 4.0 Å, supported by hydrogen bonds H···Br. Additionally, some interactions of the type Br···π and π···π are encountered, which play a subordinate role in the packing of the molecules in the crystal lattice .
Chemical Reactions Analysis
The reactivity of halogens in substituted dinitrobenzenes, such as 1-Bromo-3,5-dinitrobenzene, has been investigated. The order of mobility of the halogens in reactions with potassium iodide in dry acetone is found to be F < Cl < Br, with bromine being significantly more reactive than chlorine and fluorine. This high reactivity of bromine makes 1-Bromo-3,5-dinitrobenzene a valuable intermediate for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3,5-dinitrobenzene are influenced by its molecular structure. The presence of electron-withdrawing nitro groups and the bromine atom affects its solubility, melting point, and reactivity. The compound's properties are also reflected in its crystal structure, which is determined by the specific arrangement of atoms and the types of intermolecular interactions present .
Case Studies
A case study involving accidental sensitization to 1-Bromo-2,4-dinitrobenzene, a closely related compound, highlights the potential hazards associated with handling such chemicals. A schoolboy developed intense erythema, edema, and blistering after spilling the compound on his skin, indicating the need for careful handling and awareness of the risks posed by these substances .
Aplicaciones Científicas De Investigación
Intermediate for Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, a closely related compound, is used as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials (Xuan et al., 2010).
Aromatic Nucleophilic Substitution : 1-Bromo-3,5-dinitrobenzene exhibits dual reactivity in aromatic nucleophilic substitution reactions, depending on the nature of the anionic nucleophile and the polarity of the solvent. This property is significant for chemical synthesis and reactions (Dutov et al., 2017).
Nucleophilic Substitution by Hydrogen : Sodium borohydride, a reagent for nucleophilic aromatic substitution, reacts with 1-Bromo-3,5-dinitrobenzene, indicating its reactivity and potential in organic synthesis (Gold et al., 1980).
Synthesis of Azete Derivatives : 1-Bromo-3,5-dinitrobenzene has been used in the synthesis of azete derivatives, demonstrating its utility in preparing nitrogen-containing heterocycles (Figueroa‐Valverde et al., 2021).
Photodissociation Studies : Studies on bromofluorobenzenes, which include derivatives of 1-Bromo-3,5-dinitrobenzene, provide insights into the mechanisms of photodissociation, relevant in photochemical processes (Borg, 2007).
Electron Spin Resonance Spectra Studies : The electron spin resonance spectra of dinitrobenzene anion radicals, which can include derivatives like 1-Bromo-3,5-dinitrobenzene, offer insights into molecular motions and chemical reactions (Faber & Fraenkel, 1967).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMYNWXIGPOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864816 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dinitrobenzene | |
CAS RN |
18242-39-2, 63460-06-0 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



